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N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt
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Overview
Description
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt is a significant biochemical compound. It is an anomeric sugar phosphate and a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is also a metabolic precursor of bacterial cell-wall components such as teichoic acid and mureine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt can be synthesized through the reverse pyrophosphorolysis of UDP-N-acetylglucosamine catalyzed by UDP-N-acetylglucosamine pyrophosphorylase . This reaction involves the conversion of UDP-N-acetylglucosamine to N-acetyl-D-glucosamine-1-phosphate in the presence of UTP.
Industrial Production Methods
Industrial production methods for this compound typically involve enzymatic synthesis using UDP-N-acetylglucosamine pyrophosphorylase. This method ensures high yield and purity of the compound, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine and inorganic phosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Enzymes: UDP-N-acetylglucosamine pyrophosphorylase for synthesis.
Water: For hydrolysis reactions.
Major Products
The major products formed from these reactions include N-acetyl-D-glucosamine and inorganic phosphate .
Scientific Research Applications
Biochemical Role and Mechanism of Action
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt serves as a substrate for several enzymatic reactions, particularly in the biosynthesis of N-linked glycoproteins. It acts as a key intermediate in the metabolic pathways involving glycosylation processes, which are crucial for protein folding, stability, and function. The compound is involved in the regulation of several signaling pathways through its interaction with enzymes such as N-acetyl-D-glucosamine-phosphate deacetylases .
Anti-inflammatory Effects
Research indicates that N-Acetyl-alpha-D-glucosamine-1-phosphate has potential anti-inflammatory properties. Studies have shown its efficacy in modulating inflammatory responses, making it a candidate for treating conditions like osteoarthritis and other inflammatory diseases .
Cancer Treatment
The compound has been investigated for its role in cancer therapy. It is believed to inhibit certain signaling pathways that promote tumor growth and metastasis. For instance, it has been shown to affect the NF-κB pathway, which is often activated in various cancers .
Neurological Disorders
N-Acetyl-alpha-D-glucosamine-1-phosphate has also been studied for its neuroprotective effects. Its ability to modulate glycosylation patterns on neuronal proteins may contribute to its therapeutic potential in neurodegenerative diseases .
Glycobiology Studies
In glycobiology, this compound is used extensively to study glycan structures and their functions. It aids in the characterization of glycosyltransferases and glycoside hydrolases, which are essential for understanding glycan biosynthesis and degradation .
Enzyme Substrate
As a substrate for various enzymes, this compound is utilized in assays to determine enzyme activity related to carbohydrate metabolism. This includes studies on phosphorylases that catalyze the breakdown of glycans .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anti-inflammatory Effects | Investigated the impact of GlcNAc-1-P on inflammatory cytokines | Demonstrated a reduction in TNF-alpha levels in vitro |
Cancer Pathway Modulation | Examined the effect on NF-κB signaling | Found significant inhibition of NF-κB activity in cancer cell lines |
Neuroprotection Mechanism | Analyzed protective effects against oxidative stress | Showed decreased apoptosis in neuronal cultures exposed to oxidative agents |
Mechanism of Action
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-N-acetylglucosamine pyrophosphorylase to synthesize UDP-N-acetylglucosamine in the presence of UTP . This reaction is crucial for the biosynthesis of N-linked glycoproteins and bacterial cell-wall components. The compound’s phosphate group enhances its solubility and bioavailability, allowing for more effective use in enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine
- N-Acetyl-D-glucosamine 6-phosphate sodium salt
- Uridine 5′-diphospho-N-acetylglucosamine sodium salt
- N-Acetyl-D-galactosamine-6-phosphate
Uniqueness
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt is unique due to its role as a key intermediate in the biosynthesis of N-linked glycoproteins and its involvement in the production of bacterial cell-wall components . Its phosphate group enhances its solubility and bioavailability, making it more effective in enzymatic processes compared to similar compounds .
Biological Activity
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt, commonly referred to as GlcNAc-1-P, is a phosphorylated derivative of N-acetyl-D-glucosamine (GlcNAc) with significant biological activities. This compound plays a crucial role in various biochemical pathways, particularly in glycosylation processes that are vital for cellular function and structure. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C₈H₁₄NNa₂O₉P
- Molecular Weight : Approximately 345.15 g/mol
- Physical State : Solid (powder)
- Solubility : Soluble in water
Role in Glycosylation
GlcNAc-1-P serves as a substrate in the synthesis of nucleotide sugars, particularly UDP-N-acetyl-D-glucosamine, which is essential for glycosylation processes. Glycosylation modifies proteins and lipids, influencing their stability and functionality. This modification is crucial for the biosynthesis of glycoproteins and glycolipids, which are integral to cell membrane structure and signaling pathways .
Biological Activities
This compound exhibits several biological activities:
- Substrate for Enzymatic Reactions : It acts as a substrate for various glycosyltransferases and deacetylases, facilitating the transfer of sugar moieties to proteins and lipids.
- Inhibition of Enzymatic Activity : Research indicates that GlcNAc-1-P can inhibit critical enzymes involved in metabolic pathways, which may have implications in treating conditions like cancer and inflammation .
- Cell Signaling Modulation : The compound influences cell signaling pathways by modifying the glycan structures on cell surfaces, thereby affecting cell-cell interactions and immune responses .
The mechanisms through which N-Acetyl-alpha-D-glucosamine-1-phosphate exerts its effects include:
- Glycan Modification : By serving as a precursor for glycan synthesis, GlcNAc-1-P alters the structural properties of glycoproteins and glycolipids, impacting their biological functions.
- Regulation of Inflammatory Responses : Studies suggest that GlcNAc-1-P can modulate inflammatory responses by influencing the expression of cytokines and adhesion molecules .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Research : In a study examining the effects of GlcNAc-1-P on cancer cells, it was found to inhibit tumor growth by interfering with glycosylation patterns critical for cancer cell survival .
Study Focus | Findings |
---|---|
Cancer Cell Lines | Inhibition of growth due to altered glycosylation |
Inflammatory Models | Modulation of cytokine release |
- Neurological Disorders : Research has indicated potential benefits in neurological contexts where GlcNAc-1-P may help restore normal cellular functions disrupted by disease processes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-Acetyl-D-glucosamine | Non-phosphorylated form | Primarily involved in structural roles |
UDP-N-acetyl-D-glucosamine | Uridine diphosphate linked | Functions as an activated sugar donor |
N-Acetyl-beta-D-glucosamine | Beta anomeric configuration | Different stereochemistry affects activity |
This compound is distinct due to its phosphorylated nature, making it essential for metabolic pathways that require phosphate groups for activation.
Applications
The biological activities of this compound have led to various applications:
- Therapeutic Uses : Its potential in treating inflammatory diseases and certain cancers makes it a candidate for further pharmacological development.
- Biochemical Research : Used extensively as a substrate to study enzyme activities related to glycosylation.
Properties
Molecular Formula |
C8H14NNa2O9P |
---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
VMIUIRDWUIWJMW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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